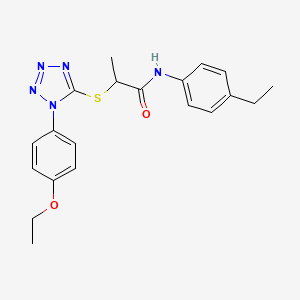

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-ethylphenyl)propanamide

Descripción

2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(4-ethylphenyl)propanamide is a synthetic small molecule characterized by a tetrazole ring linked via a thioether bridge to a propanamide backbone. The tetrazole moiety is substituted with a 4-ethoxyphenyl group at the 1-position, while the propanamide nitrogen is bonded to a 4-ethylphenyl group.

The compound’s structural complexity aligns with trends observed in bioactive molecules targeting enzymes or receptors, though its specific biological activity remains uncharacterized in the available literature.

Propiedades

IUPAC Name |

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(4-ethylphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2S/c1-4-15-6-8-16(9-7-15)21-19(26)14(3)28-20-22-23-24-25(20)17-10-12-18(13-11-17)27-5-2/h6-14H,4-5H2,1-3H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLECMUZRZYFEIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C(C)SC2=NN=NN2C3=CC=C(C=C3)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

a) Tetrazole-Thioether Derivatives

- N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (C₁₇H₁₆FN₅O₂): This compound () shares the tetrazole-propanamide core but differs in substituents: a 4-fluorophenyl group replaces the 4-ethylphenyl, and a 4-methoxyphenyl group is attached to the propanamide chain.

- 2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide: This analogue () replaces the propanamide chain with an acetamide (shorter carbon backbone) and substitutes the 4-ethylphenyl group with an isopropyl group.

b) Triazole-Based Analogues

- 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone: This triazole derivative () replaces the tetrazole ring with a triazole and incorporates a sulfonyl group. The triazole’s reduced aromaticity compared to tetrazole may decrease π-π stacking interactions, while the sulfonyl group introduces strong electron-withdrawing effects, altering solubility and reactivity .

Pharmacological and Biopharmaceutical Profiles

- The chlorophenoxy group enhances metabolic stability compared to the ethoxyphenyl group in the target compound, suggesting that substituent choice directly impacts therapeutic efficacy and pharmacokinetics .

2-(4-Benzoylphenyl)-N-(4-ethylphenyl)propanamide :

This compound () shares the N-(4-ethylphenyl)propanamide moiety but replaces the tetrazole-thioether unit with a benzoylphenyl group. The benzoyl group’s planar structure may facilitate stronger interactions with aromatic residues in enzymes, though its synthesis yield (51%) is lower than typical tetrazole derivatives, indicating possible scalability challenges .

Table 1: Key Properties of Selected Analogues

*Estimated using fragment-based methods.

Table 2: Substituent Impact on Bioactivity

| Substituent Position | Functional Group | Effect on Properties |

|---|---|---|

| Tetrazole 1-position | 4-Ethoxyphenyl | Enhances lipophilicity and metabolic resistance compared to smaller alkoxy groups. |

| Propanamide N-atom | 4-Ethylphenyl | Balances steric bulk and lipophilicity; ethyl groups may improve membrane permeability. |

| Thioether Bridge | -S- linkage | Increases flexibility and potential for disulfide bond formation in biological systems. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.